molecular formula C18H14ClIN2O2 B14187311 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline CAS No. 922189-14-8

4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline

Cat. No.: B14187311
CAS No.: 922189-14-8
M. Wt: 452.7 g/mol
InChI Key: OYEMYVQMLPMSHS-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a chloro group, an iodo group, and a dimethoxyphenyl group attached to a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed to remove the chloro or iodo groups, leading to dehalogenated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dehalogenated quinazolines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline is unique due to its combination of a quinazoline core with chloro, iodo, and dimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

922189-14-8

Molecular Formula

C18H14ClIN2O2

Molecular Weight

452.7 g/mol

IUPAC Name

4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline

InChI

InChI=1S/C18H14ClIN2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(20)9-15(16)18(19)22-17/h3-10H,1-2H3

InChI Key

OYEMYVQMLPMSHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=N2)Cl)OC

Origin of Product

United States

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